molecular formula C8H11FO5 B15343606 3-Ethoxycarbonyl-3-fluoro-2-oxopentanoic acid

3-Ethoxycarbonyl-3-fluoro-2-oxopentanoic acid

Katalognummer: B15343606
Molekulargewicht: 206.17 g/mol
InChI-Schlüssel: FNUBTLKEPHMQOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl-2-fluoro oxaloacetate is an organic compound with the molecular formula C8H13FO4. It is a derivative of oxaloacetic acid, where two ethyl groups and a fluorine atom are substituted. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl-2-fluoro oxaloacetate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of a fluorinating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of diethyl-2-fluoro oxaloacetate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity diethyl-2-fluoro oxaloacetate.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl-2-fluoro oxaloacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl oxaloacetate.

    Reduction: Reduction reactions can convert diethyl-2-fluoro oxaloacetate to diethyl-2-fluoro succinate.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Diethyl oxaloacetate.

    Reduction: Diethyl-2-fluoro succinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl-2-fluoro oxaloacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl-2-fluoro oxaloacetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways by mimicking the structure of natural substrates. The fluorine atom enhances its binding affinity to the active sites of enzymes, leading to effective inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl oxaloacetate
  • Diethyl succinate
  • Diethyl malonate

Uniqueness

Diethyl-2-fluoro oxaloacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H11FO5

Molekulargewicht

206.17 g/mol

IUPAC-Name

3-ethoxycarbonyl-3-fluoro-2-oxopentanoic acid

InChI

InChI=1S/C8H11FO5/c1-3-8(9,5(10)6(11)12)7(13)14-4-2/h3-4H2,1-2H3,(H,11,12)

InChI-Schlüssel

FNUBTLKEPHMQOL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)C(=O)O)(C(=O)OCC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.